molecular formula C18H21FN2 B5137543 1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine

1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine

Cat. No. B5137543
M. Wt: 284.4 g/mol
InChI Key: SYAIIOQSYKJWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine (4-FBP) is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic toxicology.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. This activation of the receptors may result in the modulation of neurotransmitter release and neuronal activity, leading to the observed effects of 1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine.
Biochemical and Physiological Effects
Studies have shown that 1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine can induce a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and arousal. It has also been shown to decrease the levels of the stress hormone cortisol, suggesting a potential anxiolytic effect.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine in lab experiments is its high affinity for the serotonin 5-HT1A and 5-HT2A receptors. This makes it a useful tool for studying the role of these receptors in the regulation of mood, anxiety, and cognition. In addition, its unique chemical structure enables it to be easily distinguished from other compounds, making it a valuable tool for forensic toxicology.
However, one limitation of using 1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine in lab experiments is its potential toxicity. Studies have shown that high doses of 1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine can induce seizures and neurotoxicity in animals. Therefore, caution must be taken when handling and administering this compound.

Future Directions

There are several future directions for the research of 1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine. One area of interest is the development of new drugs for the treatment of psychiatric disorders such as depression and anxiety. 1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Another area of interest is the use of 1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine as a marker for the detection of synthetic drugs in forensic toxicology. The unique chemical structure of 1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine enables it to be easily distinguished from other compounds, making it a valuable tool for law enforcement agencies.
Finally, further research is needed to elucidate the exact mechanism of action of 1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine. This will enable a better understanding of its potential therapeutic applications and aid in the development of new drugs targeting the serotonin 5-HT1A and 5-HT2A receptors.
Conclusion
In conclusion, 1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine (1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine) is a promising compound with potential applications in medicinal chemistry, neuroscience, and forensic toxicology. Its high affinity for the serotonin 5-HT1A and 5-HT2A receptors makes it a valuable tool for studying the role of these receptors in the regulation of mood, anxiety, and cognition. However, caution must be taken when handling and administering this compound due to its potential toxicity. Further research is needed to determine its efficacy and safety in humans and to elucidate its exact mechanism of action.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine involves the reaction of 4-methylphenylpiperazine with 4-fluorobenzyl chloride in the presence of a base. This process results in the formation of 1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine as a white crystalline solid. The purity of the compound can be improved through recrystallization or chromatography techniques.

Scientific Research Applications

1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine has been studied extensively for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit high affinity for the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. This makes 1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine a promising candidate for the development of new drugs for the treatment of psychiatric disorders such as depression and anxiety.
In addition, 1-(4-fluorobenzyl)-4-(4-methylphenyl)piperazine has also been used in forensic toxicology as a marker for the detection of synthetic drugs such as ecstasy (MDMA) and amphetamines. Its unique chemical structure enables it to be easily distinguished from other compounds, making it a valuable tool for law enforcement agencies.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c1-15-2-8-18(9-3-15)21-12-10-20(11-13-21)14-16-4-6-17(19)7-5-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAIIOQSYKJWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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